molecular formula C14H22N2O2 B6340385 tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate CAS No. 1221341-40-7

tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate

Cat. No.: B6340385
CAS No.: 1221341-40-7
M. Wt: 250.34 g/mol
InChI Key: ZONNEQCMMBVWDY-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate is a tertiary butyl ester derivative featuring a pyridin-4-ylmethylamino substituent at the β-position of the propanoate backbone. This compound belongs to a class of amino acid esters often utilized as intermediates in pharmaceutical synthesis, particularly for introducing protected amine functionalities or modulating solubility and bioavailability .

Such structural features may influence its reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name

tert-butyl 2-methyl-3-(pyridin-4-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(13(17)18-14(2,3)4)9-16-10-12-5-7-15-8-6-12/h5-8,11,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONNEQCMMBVWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=NC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with pyridine-4-carboxaldehyde, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyridine ring and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight Key Differences Reference
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate 2-(Morpholin-4-yl)ethylamino C₁₄H₂₈N₂O₃ 272.38 Morpholine ring enhances hydrophilicity; lacks aromatic pyridine moiety
tert-Butyl 3-(benzylamino)propanoate Benzylamino C₁₄H₂₁NO₂ 235.32 Benzyl group increases lipophilicity; no heteroaromatic nitrogen
tert-Butyl 2-cyano-3-(4-(pyridin-2-yl)phenyl)propanoate Cyano + pyridin-2-ylphenyl C₁₉H₂₀N₂O₂ 308.38 Cyano group introduces polarity; pyridin-2-ylphenyl adds steric bulk
2-((4-Chlorobenzylidene)amino)propanoate tert-butyl ester 4-Chlorobenzylideneamino C₁₅H₁₉ClN₂O₂ 294.78 Imine functionality (Schiff base) alters reactivity; chlorine atom adds electronegativity
tert-Butyl 3-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)propanoate Dihydroisoquinoline-linked ethyl C₁₉H₂₉N₃O₂ 331.45 Dihydroisoquinoline contributes to π-π stacking; extended aliphatic chain

Key Observations from Comparative Analysis

Hydrophilicity vs. Lipophilicity :

  • The morpholine-containing analog (MW 272.38) exhibits higher hydrophilicity due to its oxygen-rich morpholine ring, whereas the benzyl-substituted derivative (MW 235.32) is more lipophilic, impacting membrane permeability .
  • The pyridin-4-ylmethyl group in the target compound balances moderate hydrophilicity (via pyridine nitrogen) with steric accessibility.

Reactivity and Stability: Schiff base derivatives (e.g., 4-chlorobenzylideneamino compound) are prone to hydrolysis under acidic conditions, unlike stable tertiary amines in the target compound .

The pyridin-4-ylmethyl group’s aromatic nitrogen could facilitate binding to metalloenzymes or receptors, a property less pronounced in aliphatic morpholine or benzyl analogs .

Biological Activity

Tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate, commonly referred to as a pyridine-based compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biochemical properties, mechanisms of action, and implications in drug development.

  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • Boiling Point : 358.8 ± 27.0 °C (predicted)
  • Density : 1.027 ± 0.06 g/cm³ (predicted)
  • pKa : 7.03 ± 0.30 (predicted) .

The primary mechanism of action for this compound involves its interaction with the Sterol 14-alpha demethylase (CYP51) protein. This interaction potentially inhibits the sterol biosynthesis pathway, which is crucial for maintaining cellular membrane integrity and function .

Biochemical Pathways Affected

  • Sterol Biosynthesis Pathway : Inhibition of CYP51 disrupts the production of ergosterol in fungi and cholesterol in mammals.
  • Voltage-Gated Sodium Channels : The compound enhances slow inactivation, influencing neuronal signaling and excitability .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Its inhibition of CYP51 suggests potential antifungal activity, making it a candidate for treating fungal infections.
  • Neuropharmacological Effects : By modulating sodium channels, it may have applications in treating neurological disorders such as epilepsy or neuropathic pain .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits CYP51 activity in fungal models, leading to reduced cell viability .

In Vivo Studies

Animal models have shown that administration of the compound results in significant reductions in fungal load, supporting its potential as an antifungal agent . Furthermore, preliminary studies suggest possible neuroprotective effects due to its modulation of sodium channels.

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved Effects
AntimicrobialCYP51 inhibitionReduced fungal viability
NeuropharmacologicalModulation of sodium channelsAltered neuronal excitability
Cellular MetabolismDisruption of sterol biosynthesisChanges in membrane integrity

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